molecular formula C5H3ClF3IN2O2S B2785117 5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride CAS No. 1946816-93-8

5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride

Cat. No. B2785117
CAS RN: 1946816-93-8
M. Wt: 374.5
InChI Key: GCJIOGVCRIDGER-UHFFFAOYSA-N
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Description

5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been investigated for its potential use in the development of new drugs and therapies. In

Mechanism of Action

The mechanism of action of 5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride is not well understood. However, it is believed to act as a reactive electrophile that can form covalent bonds with nucleophilic groups on target molecules. This mechanism of action may be responsible for its potential biological activity and therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride are not well characterized. However, studies have shown that this compound can interact with certain enzymes and proteins, suggesting that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride in lab experiments include its high reactivity and selectivity, as well as its potential for use in the development of new drugs and therapies. However, the limitations of this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on 5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride. Some possible areas of investigation include the development of new synthetic methods for this compound, the identification of its biological targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various disease states. Additionally, further studies may be needed to determine the safety and efficacy of this compound in preclinical and clinical trials.

Synthesis Methods

The synthesis of 5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride involves the reaction of 5-iodopyrazole-4-sulfonyl chloride with 2,2,2-trifluoroethylamine in the presence of a suitable solvent and reagent. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.

Scientific Research Applications

5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride has been investigated for its potential applications in scientific research. This compound has been used as a reagent in organic synthesis to prepare a variety of compounds with potential biological activity. It has also been studied for its potential use in the development of new drugs and therapies.

properties

IUPAC Name

5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3IN2O2S/c6-15(13,14)3-1-11-12(4(3)10)2-5(7,8)9/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJIOGVCRIDGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1S(=O)(=O)Cl)I)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride

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